Product packaging for 6-Hydroxy-8-mercaptopurine(Cat. No.:CAS No. 6305-94-8)

6-Hydroxy-8-mercaptopurine

Cat. No.: B1436514
CAS No.: 6305-94-8
M. Wt: 168.18 g/mol
InChI Key: BGSBOXCITZLNQI-UHFFFAOYSA-N
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Description

Contextualization within Purine (B94841) Analog Antimetabolite Research

Purine analogs are a class of antimetabolites that structurally mimic naturally occurring purine bases such as adenine (B156593) and guanine (B1146940). ontosight.aisemanticscholar.org Due to this similarity, they can interfere with the synthesis of nucleic acids, which is a fundamental process for cell division and growth. ontosight.ai This interference makes them valuable agents in oncology and immunology.

The parent compound, 6-mercaptopurine (B1684380) (6-MP), is a well-established anticancer drug used in the treatment of acute lymphoblastic leukemia (ALL). nih.goveuropa.eu 6-MP functions as a pro-drug, requiring intracellular conversion to its active metabolite, 6-thio-inosine monophosphate, which then inhibits DNA synthesis. nih.gov However, a significant portion of 6-MP is catabolized and inactivated by the enzyme xanthine (B1682287) oxidase (XOD) to 6-thiouric acid. nih.govnih.gov

This is where 6-Hydroxy-8-mercaptopurine and related compounds become particularly relevant. Research has focused on developing inhibitors of XOD to prevent the degradation of 6-MP, thereby increasing its bioavailability and therapeutic efficacy.

Historical and Current Perspectives on its Significance in Pharmacological Studies

Historically, the focus of purine analog research was on the direct cytotoxic effects of compounds like 6-mercaptopurine. semanticscholar.org Over time, a deeper understanding of the metabolic pathways involved has shifted the perspective. The co-administration of an XOD inhibitor with 6-MP was found to significantly increase the plasma concentration of the anticancer drug. nih.gov

Allopurinol (B61711), a non-specific inhibitor of XOD, has been used for this purpose but also blocks the metabolism of xanthine and hypoxanthine, which can lead to complications. nih.govnih.gov This has driven the search for preferential XOD inhibitors that selectively target the metabolism of 6-MP.

Current research highlights the potential of 8-substituted purine derivatives, such as this compound, in this role. Studies have shown that compounds like 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP) can preferentially inhibit the hydroxylation of 6-MP by XOD with a lower impact on xanthine metabolism. nih.govnih.gov This selective inhibition could lead to improved cancer treatment protocols by enhancing the efficacy of 6-MP while minimizing side effects. nih.gov

Methodological Approaches to Investigating Purine Derivatives in Biological Systems

A variety of methodological approaches are employed to study the synthesis, properties, and biological activities of purine derivatives like this compound.

Synthesis: The synthesis of 6-mercaptopurine derivatives often involves the reaction of a corresponding hydroxypurine with phosphorus pentasulfide in an inert solvent like pyridine (B92270). google.com More advanced methods for creating structurally diverse purine derivatives include metal-mediated coupling reactions, which allow for the addition of various substituents to the purine ring. chem-soc.simdpi.com

Structural and Property Analysis: The chemical and physical properties of these compounds are crucial for understanding their behavior.

PropertyValue
IUPAC Name 8-sulfanylidene-7,9-dihydro-1H-purin-6-one
CAS Number 6305-94-8
Molecular Formula C₅H₄N₄OS
Molecular Weight 168.18 g/mol
Data sourced from multiple references. sigmaaldrich.comcymitquimica.comnih.gov

Biological Investigations: In vitro studies using cancer cell lines are common to assess the cytotoxic effects and mechanisms of action, such as the induction of apoptosis. Enzyme inhibition assays are critical for determining the inhibitory constants (Ki) and IC50 values of these compounds against enzymes like xanthine oxidase. nih.govnih.gov These assays help to quantify the potency and selectivity of the inhibitors.

Advanced analytical techniques such as reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to detect and identify metabolites of these compounds in biological fluids, providing insights into their metabolic pathways. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4OS B1436514 6-Hydroxy-8-mercaptopurine CAS No. 6305-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-sulfanylidene-7,9-dihydro-1H-purin-6-one
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InChI

InChI=1S/C5H4N4OS/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSBOXCITZLNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212380
Record name SQ 21978
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Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6305-94-8
Record name 1,7,8,9-Tetrahydro-8-thioxo-6H-purin-6-one
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Record name 8-Thiohypoxanthine
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Record name 1,7,8,9-tetrahydro-8-thioxo-6H-purin-6-one
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Synthesis and Chemical Modification Strategies of 6 Hydroxy 8 Mercaptopurine

Optimized Synthetic Pathways for 6-Hydroxy-8-mercaptopurine

The synthesis of this compound, a purine (B94841) analog with notable biological activities, can be achieved through various chemical routes. These pathways often involve the modification of existing purine structures to introduce the desired hydroxyl and mercapto functional groups at the C6 and C8 positions, respectively.

Derivatization from Precursor Purines

A primary strategy for synthesizing this compound involves the derivatization of precursor purine compounds. One common method is the sulfurization of hydroxypurine derivatives. This process typically involves reacting a 2-substituted 6-hydroxypurine with a sulfurizing agent like phosphorus pentasulfide (P4S10) in an inert solvent such as pyridine (B92270) or quinoline. google.com The reaction is generally carried out under reflux or at elevated temperatures for several hours to yield the corresponding 6-mercaptopurine (B1684380) derivative. For example, starting with 2-amino-6-hydroxypurine (guanine), this method can be adapted to produce 2-amino-6-mercaptopurine. google.com

Another approach involves the manipulation of functional groups on the purine ring. For instance, a 6-chloropurine (B14466) can be reacted with thiourea (B124793) or potassium hydrosulfide (B80085) to introduce the mercapto group. google.com Furthermore, amination reactions can be performed on a mercapto-hydroxypurine core to introduce additional diversity. Heating 2-methylmercapto-6-hydroxypurine with various amines in a sealed tube at high temperatures can lead to the formation of amino-substituted derivatives. google.com

A multi-step synthesis can also be employed, starting from a substituted pyrimidine. For example, 4-amino-5-nitro-6-chloropyrimidine can be reacted with an alkali hydrosulfide to form 4,5-diamino-6-mercaptopyrimidine. Subsequent formylation with formic acid yields a 7-amino-thiazolo(5,4-d)pyrimidine, which upon heating in the presence of an alkali, rearranges to form a 6-mercaptopurine. google.com

The table below summarizes some common precursor purines and the reagents used for their derivatization to mercaptopurine analogs.

Precursor PurineReagent(s)Product Type
2-Substituted 6-hydroxypurinePhosphorus pentasulfide6-Mercaptopurine derivative
Guanine (B1146940) (2-amino-6-hydroxypurine)Phosphorus pentasulfide, Quinoline2-Amino-6-mercaptopurine
2-Dimethylamino-6-hydroxypurinePhosphorus pentasulfide, Pyridine2-Dimethylamino-6-mercaptopurine
2-Amino-6-hydroxy-8-mercaptopurine (B14735)Phosphorus pentasulfide, Pyridine2-Amino-6,8-dimercaptopurine
6-ChloropurineThiourea or Potassium hydrosulfide6-Mercaptopurine
2-Methylmercapto-6-hydroxypurineMethanolic methylamine2-Methylamino-6-mercaptopurine

Stereoselective Synthesis Methodologies

While the core synthesis of this compound itself does not typically involve the creation of chiral centers on the purine ring, stereoselective synthesis becomes crucial when developing analogs, particularly nucleoside derivatives where a sugar moiety is attached to the purine base. The stereochemistry of the sugar portion significantly influences the biological activity of the resulting nucleoside analog. dntb.gov.ua

Recent advancements in stereoselective synthesis have enabled the construction of complex heterocyclic systems with multiple stereocenters. rsc.org For instance, highly stereoselective methods have been developed for synthesizing cis- and trans-2-substituted 3-hydroxypiperidines, which are important scaffolds in many bioactive compounds. beilstein-journals.org These methodologies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. While not directly applied to this compound synthesis, these advanced techniques highlight the potential for creating stereochemically defined analogs with potentially enhanced or novel biological properties.

Design and Synthesis of Novel this compound Analogs

The modification of the this compound scaffold is a key strategy to modulate its biological activity, improve its pharmacokinetic properties, and potentially reduce toxicity.

Rational Design Principles for Modulating Biological Activity

The rational design of novel this compound analogs is guided by an understanding of its mechanism of action and metabolic pathways. nih.gov A primary target for this compound and its analogs is the enzyme xanthine (B1682287) oxidase (XO), which is involved in purine metabolism. nih.gov By inhibiting XO, these compounds can interfere with the metabolic clearance of other drugs, such as 6-mercaptopurine (6-MP), enhancing their therapeutic efficacy. nih.govnih.gov

A key design principle is to create analogs that exhibit preferential inhibition of XO-mediated metabolism of a specific substrate while leaving the metabolism of other endogenous purines, like xanthine, relatively unaffected. nih.govnih.gov This can help to avoid potential side effects associated with the accumulation of certain metabolites. nih.gov The introduction of specific functional groups can influence the binding affinity and inhibitory potency of the analog towards XO. nih.gov For example, studies have shown that the nature and position of functional groups on the thiopurine substrate significantly influence xanthine oxidase activity. nih.gov

The following table presents IC50 values for the inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine (AHMP) and 2-amino-6-purinethiol (APT) with different substrates, illustrating the principle of preferential inhibition.

InhibitorSubstrateIC50 (μM)
AHMPXanthine17.71 ± 0.29
AHMP6-Mercaptopurine0.54 ± 0.01
APTXanthine16.38 ± 0.21
APT6-Mercaptopurine2.57 ± 0.08

Data from Kalra et al., 2007 nih.govnih.gov

Introduction of Diverse Functional Groups and Heterocyclic Moieties

To explore new structure-activity relationships, diverse functional groups and heterocyclic moieties can be introduced into the this compound structure. This can be achieved through various chemical reactions. The mercapto group, for instance, is a versatile handle for modification. It can undergo S-alkylation reactions to attach various alkyl or aryl groups. rsc.org

Furthermore, the purine core itself can be modified. For example, additional heterocyclic rings can be fused to the purine system to create more complex structures. rsc.org The synthesis of multisubstituted purines with alkynylthio and aminobutynylthio groups has been reported, demonstrating the feasibility of introducing a wide range of functionalities. nih.gov The introduction of these groups can alter the electronic properties, lipophilicity, and steric profile of the molecule, potentially leading to altered biological activity.

Prodrug Conjugation Strategies for Enhanced Biological Targeting

Prodrug strategies are employed to improve the delivery of a drug to its target site, enhance its bioavailability, and minimize off-target effects. google.comnih.govmdpi.com For purine analogs like this compound, prodrug approaches can be designed to target specific tissues or cells. google.com

One strategy involves conjugating the parent drug to a carrier molecule that is recognized by a specific transporter protein. For example, L-cysteine has been conjugated to 6-mercaptopurine to facilitate its transport across the blood-brain barrier via the LAT1 transporter. nih.gov Another approach is to design prodrugs that require activation by multiple enzymes that are predominantly present in the target tissue, such as the kidney. google.com This can lead to a localized release of the active drug, thereby increasing its concentration at the site of action and reducing systemic exposure. google.com

Advanced Spectroscopic and Chromatographic Characterization of Synthesized Compounds

The rigorous identification and purity assessment of newly synthesized compounds, such as derivatives of this compound, are fundamental to understanding their chemical and biological properties. This involves a suite of advanced analytical techniques, primarily focusing on spectroscopy and chromatography, to elucidate molecular structures and quantify any present impurities.

Structural Elucidation Techniques for Novel Derivatives

The characterization of novel derivatives of this compound relies on a combination of spectroscopic methods to provide a comprehensive understanding of their molecular architecture. These techniques are instrumental in confirming the successful synthesis of the target molecule and in identifying the specific sites of chemical modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework. For instance, in the structural elucidation of polycyclic compounds, 2D NMR techniques like COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are invaluable for resolving complex overlapping signals and establishing through-space and through-bond correlations between protons and carbons. scielo.org.za These methods help in definitively assigning chemical shifts and confirming the regiochemistry of substitutions on the purine ring.

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the synthesized derivatives. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the exact mass of a molecule, which in turn allows for the calculation of its elemental formula with high confidence. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern can reveal the connectivity of different functional groups and side chains attached to the this compound core. chromatographyonline.com

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule. The characteristic vibrational frequencies of bonds such as N-H, C=O, C=S, and O-H provide direct evidence for the successful incorporation or modification of these groups during synthesis. researchgate.net For example, the appearance or disappearance of a band corresponding to a specific functional group can confirm the outcome of a chemical reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy is useful for characterizing compounds containing chromophores, such as the purine ring system. The UV absorption maxima (λmax) are sensitive to the electronic structure of the molecule and can shift depending on the nature and position of substituents. For example, amino-substituted mercaptopurines exhibit distinct UV spectra compared to their hydroxylated precursors, confirming successful substitution. The pH of the solution can also influence the UV spectrum, providing insights into the acidic and basic properties of the compound.

A combination of these techniques provides a robust and comprehensive structural characterization of novel this compound derivatives.

Technique Information Provided Application Example
¹H and ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons.Assigning proton and carbon signals in the purine ring and any attached side chains.
2D NMR (COSY, NOESY) Through-bond and through-space correlations between nuclei. scielo.org.zaDetermining the stereochemistry and conformation of complex derivatives. scielo.org.za
High-Resolution MS Exact molecular weight and elemental composition. nih.govConfirming the molecular formula of a newly synthesized compound. nih.gov
Tandem MS (MS/MS) Fragmentation patterns, structural connectivity. chromatographyonline.comIdentifying the structure of metabolites or degradation products. researchgate.net
IR Spectroscopy Presence of specific functional groups. researchgate.netConfirming the conversion of a hydroxyl group to a mercapto group.
UV-Vis Spectroscopy Electronic transitions, conjugation. Monitoring reactions and confirming the identity of products based on their absorption maxima.
X-ray Crystallography Three-dimensional molecular structure, bond lengths, and angles. nih.govUnambiguously determining the absolute configuration of a chiral derivative. nih.gov

Purity Assessment and Impurity Profiling Methodologies

Ensuring the purity of synthesized compounds is critical. Impurity profiling involves the detection, identification, and quantification of any unwanted substances present in the final product. ijprajournal.com These impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment. researchgate.net Reversed-phase HPLC (RP-HPLC) with UV detection is a standard method for separating the main compound from its impurities. scielo.br The development of a robust HPLC method involves optimizing parameters such as the column type (e.g., C18), mobile phase composition, flow rate, and detection wavelength to achieve good separation and sensitivity. scielo.br Method validation according to guidelines from the International Council for Harmonisation (ICH) ensures the reliability of the analytical procedure.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of mass spectrometry. ijprajournal.com This hyphenated technique is particularly powerful for identifying unknown impurities. As compounds elute from the HPLC column, they are introduced into the mass spectrometer, which provides molecular weight and structural information for each separated peak. ijprajournal.com LC-tandem MS (LC-MS/MS) can further aid in the structural elucidation of these impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile impurities or those that can be derivatized to become volatile. chromatographyonline.com It allows for the separation and identification of impurities based on their retention times and mass spectra. researchgate.net

The presence of impurities is often quantified as a percentage of the main peak area in the chromatogram. For instance, an impurity like hypoxanthine, which can arise from incomplete thiolation during the synthesis of mercaptopurine derivatives, can be identified and quantified using RP-HPLC with UV detection.

Data Table: Chromatographic Methods for Purity Assessment

Technique Typical Conditions Application Reference
RP-HPLC Column: C18; Mobile Phase: Acetonitrile (B52724)/Buffer; Detection: UV (e.g., 254 nm, 324 nm)Quantification of 6-mercaptopurine and its known impurities like hypoxanthine. scielo.br
LC-MS/MS Column: C18; Mobile Phase: Formic acid in water/acetonitrile (gradient); Detection: MS/MSSimultaneous analysis and identification of 6-mercaptopurine and its metabolites in biological samples. researchgate.net
GC-MS Split injection, temperature programming.Identification of previously unknown metabolites in plasma. researchgate.net

The systematic application of these advanced spectroscopic and chromatographic techniques is indispensable for the unambiguous structural characterization and stringent purity control of synthesized this compound derivatives, ensuring the integrity and reliability of subsequent research findings.

Biochemical and Molecular Mechanisms of Action of 6 Hydroxy 8 Mercaptopurine

Enzymatic Interactions within Purine (B94841) Metabolic Pathways

6-Hydroxy-8-mercaptopurine, also known as 8-oxo-6-mercaptopurine, is recognized as an oxidative metabolite of 6-mercaptopurine (B1684380) (6-MP). nih.govnih.gov Its formation is a step in the catabolic pathway of 6-MP, which ultimately leads to the production of 6-thiouric acid. nih.govnih.gov This metabolic conversion is a critical aspect of the pharmacokinetics of 6-mercaptopurine.

Substrate Specificity and Inhibitory Kinetics with Key Enzymes (e.g., Hypoxanthine-Guanine Phosphoribosyltransferase)

There is a lack of specific data in the reviewed scientific literature detailing the direct interaction of this compound as a substrate or inhibitor of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). The primary focus of research has been on the parent compound, 6-mercaptopurine, which is a known substrate for HGPRT, leading to the formation of its active cytotoxic metabolites. wikipedia.orgdrugbank.com

While direct evidence is wanting for this compound, a study on a closely related compound, 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP), demonstrated significant inhibitory activity against xanthine (B1682287) oxidase (XOD), another key enzyme in purine metabolism. This suggests that purine analogs with a 6-hydroxy-8-mercapto structure can interact with enzymes in this pathway.

CompoundEnzymeSubstrateIC50 (μM)Ki (μM)
2-amino-6-hydroxy-8-mercaptopurineXanthine OxidaseXanthine17.71 ± 0.295.78 ± 0.48
2-amino-6-hydroxy-8-mercaptopurineXanthine Oxidase6-mercaptopurine0.54 ± 0.010.96 ± 0.01

This table presents the inhibitory constants of 2-amino-6-hydroxy-8-mercaptopurine on Xanthine Oxidase with different substrates.

Modulation of De Novo Purine Biosynthesis Enzymes (e.g., Amidophosphoribosyltransferase, Inosine-5'-monophosphate dehydrogenase)

Current research does not provide specific details on the modulatory effects of this compound on key enzymes of the de novo purine biosynthesis pathway, such as Amidophosphoribosyltransferase and Inosine-5'-monophosphate dehydrogenase (IMPDH). The inhibitory effects on this pathway are well-documented for the metabolites of 6-mercaptopurine, such as 6-thioinosine monophosphate (TIMP) and its methylated derivatives. wikipedia.orgdrugbank.com These active metabolites are responsible for the disruption of purine synthesis, a key mechanism of action of 6-mercaptopurine. wikipedia.orgresearchgate.net

Nucleic Acid-Mediated Biological Effects

The downstream biological effects of thiopurine drugs are largely attributed to the incorporation of their metabolites into DNA and RNA, leading to cytotoxicity.

Mechanisms of Incorporation into DNA and RNA Structures

There is no direct evidence from the reviewed literature to suggest that this compound is incorporated into DNA or RNA structures. The incorporation of thiopurine analogs into nucleic acids is a hallmark of the mechanism of action of 6-mercaptopurine, which is metabolized to 6-thioguanine (B1684491) nucleotides (TGNs) that are then integrated into DNA and RNA. mdpi.com

Induction of DNA Damage Responses and Repair Pathway Perturbations

Consistent with the lack of evidence for its incorporation into nucleic acids, there is no available information on the induction of DNA damage responses or the perturbation of repair pathways directly by this compound. The DNA damage and subsequent cellular responses observed with 6-mercaptopurine therapy are attributed to the incorporation of 6-thioguanine. nih.gov

Pharmacology and Toxicological Pathways of 6 Hydroxy 8 Mercaptopurine

Detailed Metabolic Fate and Biotransformation Studies

The biotransformation of thiopurines is a complex process involving competing anabolic and catabolic pathways. While anabolic routes lead to the formation of therapeutically active thioguanine nucleotides, catabolic pathways inactivate the drug, primarily through oxidation and methylation. researchgate.net The formation of 8-hydroxy-6-mercaptopurine is a critical step within the oxidative catabolic pathway.

The oxidative metabolism of 6-mercaptopurine (B1684380) is principally mediated by a class of enzymes known as molybdoflavoenzymes, which include Xanthine (B1682287) Oxidase (XO), Aldehyde Oxidase (AO), and Xanthine Dehydrogenase (XDH). nih.govnih.govsigmaaldrich.com These enzymes are responsible for the two-step oxidation of 6-MP to its final inactive metabolite, 6-thiouric acid (6TUA). researchgate.netresearchgate.net

Early research suggested that this conversion proceeds through an 8-hydroxy-6-mercaptopurine (also referred to as 8-oxo-6-mercaptopurine) intermediate. researchgate.netnih.govnih.gov This initial oxidation is a critical detoxification step. However, other studies identified 6-thioxanthine (B131520) (6TX) as a key intermediate, and there has been contradictory evidence regarding the primary pathway in vivo. researchgate.netnih.gov

More recent in vitro investigations using human liver cytosol have clarified the roles of these enzymes. It has been demonstrated that 6-MP is metabolized to 6-thiouric acid sequentially via the 6-thioxanthine intermediate. nih.govnih.govresearchgate.net Research using specific inhibitors—raloxifene for AO and febuxostat (B1672324) for XO—has helped to delineate the specific contributions of each enzyme. nih.govnih.gov These studies revealed that three enzymes, AO, XO, and XDH, contribute to the formation of the 6-thioxanthine intermediate from 6-MP. sigmaaldrich.com Subsequently, the conversion of 6-thioxanthine to the final product, 6-thiouric acid, is handled by XO and XDH. sigmaaldrich.com Aldehyde oxidase, while involved in the first step, does not participate in the second oxidation. nih.govnih.gov

Interestingly, a closely related compound, 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP), has been characterized as a preferential inhibitor of xanthine oxidase. nih.govnih.govresearchgate.net This highlights the significant interaction of this structural class with molybdoflavoenzymes.

Below is a summary of kinetic parameters related to the inhibition of Xanthine Oxidase by AHMP.

ParameterSubstrate: XanthineSubstrate: 6-Mercaptopurine
IC₅₀ 17.71 ± 0.29 µM0.54 ± 0.01 µM
Kᵢ 5.78 ± 0.48 µM0.96 ± 0.01 µM
Data derived from studies on bovine Xanthine Oxidase. nih.govresearchgate.net

A second major catabolic pathway for 6-mercaptopurine involves methylation, a reaction catalyzed by the enzyme Thiopurine S-methyltransferase (TPMT). wikipedia.orgfda.govresearchgate.net This pathway is distinct from the oxidative route and produces the inactive metabolite 6-methylmercaptopurine (B131649) (6-MMP). nih.govwikipedia.org The TPMT enzyme transfers a methyl group from S-adenosyl-L-methionine to the thiol group of 6-MP.

The metabolism of 6-mercaptopurine results in a diverse array of metabolites with opposing effects. These can be broadly categorized as active (anabolic) and inactive (catabolic).

Anabolic Pathway (Active Metabolites): 6-MP is converted intracellularly into cytotoxic nucleotides. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP to 6-thioinosine monophosphate (TIMP). drugbank.compediatriconcall.com TIMP is a central metabolite that can be further converted to thioguanine nucleotides (TGNs), which are the ultimate active moieties. drugbank.comnih.gov These TGNs are incorporated into DNA and RNA, leading to cell-cycle arrest and cell death. fda.govnih.gov

Catabolic Pathways (Inactive Metabolites): As previously described, two main pathways inactivate 6-MP. The TPMT pathway generates 6-methylmercaptopurine (6-MMP) and its subsequent nucleotide, 6-methylthioinosine (B81876) monophosphate (MTIMP), which also has some inhibitory effects on purine (B94841) synthesis. pediatriconcall.comnih.gov The oxidative pathway, mediated by XO, AO, and XDH, converts 6-MP through intermediates like 8-hydroxy-6-mercaptopurine and 6-thioxanthine into the final, readily excreted product, 6-thiouric acid. researchgate.netnih.govresearchgate.net

The balance between these competing pathways is crucial. For instance, inhibition of xanthine oxidase can shunt 6-MP away from the oxidative catabolic route, leading to increased levels of both the methylated metabolites and the active TGNs. wikipedia.org

The table below summarizes the key metabolites and their roles.

MetaboliteFormation PathwayKey Enzyme(s)Role/Activity
6-Thioinosine Monophosphate (TIMP) AnabolismHGPRTActive intermediate
Thioguanine Nucleotides (TGNs) AnabolismIMPDH, GMPSActive (Cytotoxic)
6-Methylmercaptopurine (6-MMP) Catabolism (Methylation)TPMTInactive
8-Hydroxy-6-mercaptopurine Catabolism (Oxidation)XO, AOInactive intermediate
6-Thioxanthine (6TX) Catabolism (Oxidation)XO, AO, XDHInactive intermediate
6-Thiouric Acid (6TUA) Catabolism (Oxidation)XO, XDHInactive final product

In Vivo Pharmacokinetic Disposition and Tissue Distribution Research

Preclinical studies in animal models have been essential for characterizing the absorption, distribution, and elimination of 6-mercaptopurine and its metabolites.

6-mercaptopurine generally exhibits low and variable oral bioavailability. nih.gov A primary reason for this is extensive first-pass metabolism in the intestine and liver, largely driven by the high activity of xanthine oxidase in these tissues. researchgate.netnih.gov This rapid oxidation to 6-thiouric acid significantly reduces the amount of parent drug that reaches systemic circulation. researchgate.net

Studies in Sprague-Dawley rats have shown that after oral administration, 6-MP is rapidly distributed to intestinal tissues, with concentrations peaking within 10 minutes. dovepress.com The highest concentrations were observed in the ileum and jejunum. dovepress.com Research in marmoset monkeys using intravenous infusion of radiolabeled 6-MP showed that the drug and its metabolite 6-mercaptopurine riboside reached steady-state plasma concentrations of 30-40 µM and 6-12 µM, respectively. nih.gov

Following absorption, 6-mercaptopurine and its metabolites distribute to various tissues.

General Tissue Distribution: In rat models, the highest concentrations of 6-MP were found in the spleen, followed by the bone marrow, kidney, liver, lung, and heart. dovepress.com Autoradiography studies in marmoset monkeys using radiolabeled 6-MP confirmed extensive distribution of the drug. nih.gov High levels of radioactivity were detected in the liver, bile, and intestinal contents, with significant labeling also observed in the bone marrow and the central nervous system. nih.gov

Cerebrospinal Fluid (CSF) Distribution: The penetration of 6-MP into the central nervous system is a key consideration. In children with lymphoblastic leukemia receiving high-dose intravenous 6-MP, the drug was found to distribute into the cerebrospinal fluid. nih.gov The average CSF concentration was 3.78 µmol/L, with a CSF to plasma ratio of 0.15, indicating limited but definite entry into this compartment. nih.gov There is negligible entry of mercaptopurine into cerebrospinal fluid after standard oral administration. fda.govnih.gov

Elucidation of Elimination Pathways and Half-Life Determination in Research Contexts

The elimination of 6-mercaptopurine (6-MP) is complex, involving both metabolic conversion and renal excretion. After administration, 6-MP undergoes extensive metabolism through competing anabolic and catabolic pathways. The primary catabolic, or breakdown, pathways are crucial for the drug's clearance and involve two major enzymatic processes.

One major pathway is oxidation by xanthine oxidase (XO), which converts 6-MP into the inactive metabolite 6-thiouric acid. aap.orgmazums.ac.ir This process is rapid and extensive, occurring largely in the liver and gastrointestinal tract, and accounts for the metabolism of approximately 70% of an oral dose. aap.org The formation of 6-thiouric acid is believed to proceed via an intermediate, 8-hydroxy-6-mercaptopurine. The resulting 6-thiouric acid is then excreted in the urine. aap.org

The second major catabolic route is S-methylation, catalyzed by the enzyme thiopurine S-methyltransferase (TPMT), which converts 6-MP into an inactive metabolite, 6-methylmercaptopurine (6-MMP). mazums.ac.irwikipedia.orgnih.gov

The half-life of the parent compound, 6-MP, is relatively short. Studies have reported a triphasic elimination half-life of approximately 45 minutes, 2.5 hours, and 10 hours. pharmacompass.comnih.gov In adults, the plasma half-life is often cited as being around 47 minutes. pharmacompass.comnih.gov However, the clinical effects and toxicity of 6-MP are more closely related to the half-life of its active intracellular metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs). These active metabolites have a much longer half-life, with studies in inflammatory bowel disease patients indicating that steady-state concentrations are reached after four weeks, suggesting a half-life of approximately 5 days for 6-TGNs. nih.gov This extended duration of the active metabolites is central to both the therapeutic efficacy and the delayed toxicity of the drug.

Pharmacogenomic Influences on Metabolism and Response Variability

The metabolism and clinical effects of 6-MP are significantly influenced by genetic variations, a field of study known as pharmacogenomics. The most well-characterized genetic influence relates to the enzyme thiopurine S-methyltransferase (TPMT). pharmacylibrary.com TPMT inactivates 6-MP by converting it to 6-methylmercaptopurine. wikipedia.org Genetic polymorphisms in the TPMT gene can lead to decreased or absent enzyme activity. wikipedia.org

Individuals with reduced TPMT activity cannot efficiently metabolize 6-MP through this pathway. This shunts the metabolism towards the anabolic pathway, leading to the accumulation of high levels of the active, cytotoxic 6-thioguanine nucleotides (6-TGNs). wikipedia.org This accumulation dramatically increases the risk of severe, life-threatening myelosuppression (bone marrow suppression). wikipedia.orgpatsnap.com Common loss-of-function TPMT alleles include TPMT2, TPMT3A, and TPMT*3C. nih.gov The population can be categorized into three main phenotypes based on their TPMT genotype:

Normal metabolizers: (about 90% of the population) have two functional alleles.

Intermediate metabolizers: (about 10% of the population) are heterozygous with one functional and one non-functional allele, leading to reduced enzyme activity.

Poor metabolizers: (about 0.3% of the population) are homozygous for non-functional alleles, resulting in little to no TPMT activity.

More recently, another enzyme, Nudix (nucleoside diphosphate-linked moiety X)-type motif 15 (NUDT15), has been identified as a critical determinant of 6-MP toxicity, particularly in individuals of Asian and Hispanic descent. pharmacylibrary.comfrontiersin.org The NUDT15 enzyme works to dephosphorylate and inactivate the toxic 6-TGNs. nih.govpharmacylibrary.com Genetic variants in the NUDT15 gene, such as the NUDT15 c.415C>T (p.R139C) variant, lead to a loss of enzyme function. frontiersin.org Similar to TPMT deficiency, this results in the accumulation of active 6-TGNs and a high risk of severe myelosuppression. frontiersin.orgnih.gov

Polymorphisms in the inosine (B1671953) triphosphate pyrophosphatase (ITPA) gene have also been studied, with some evidence suggesting a link to 6-MP-related toxicities, although the association is generally considered less pronounced than that of TPMT and NUDT15. frontiersin.org

GeneCommon VariantsConsequence of VariantPrimary Associated Toxicity
TPMT TPMT2, TPMT3A, TPMT*3CDecreased enzyme activity, leading to increased 6-TGN levels.Myelosuppression
NUDT15 c.415C>T (p.R139C)Decreased enzyme activity, leading to increased 6-TGN levels.Myelosuppression
ITPA c.94C>AReduced enzyme activity.Variable; potential link to flu-like symptoms, pancreatitis.

In addition to metabolizing enzymes, proteins that transport drugs and their metabolites across cell membranes play a role in the pharmacokinetics of 6-MP. Genetic variations in these transporter genes can alter the intracellular concentration of thiopurine metabolites, thereby affecting both efficacy and toxicity.

Research has identified several transporter genes involved in the 6-MP pathway. The ATP-binding cassette (ABC) transporters are a major family of efflux pumps. Specifically, ABCC4 (also known as Multidrug Resistance-Associated Protein 4, MRP4) has been implicated in the efflux of thiopurine metabolites from cells. Some studies have investigated the role of ABCC4 genetic variants as predictors of 6-MP induced toxicity, though findings have been inconsistent. nih.govnih.gov Another transporter, ABCB1 (also known as P-glycoprotein), has been linked to hepatotoxicity in some patient cohorts. nih.govnih.gov

Solute carrier (SLC) transporters are involved in the uptake of purine analogues like 6-MP into cells. Studies have found significant associations between single nucleotide polymorphisms (SNPs) in the genes SLC29A1, SLC28A2, and SLC28A3 and manifestations of hematological toxicity in patients receiving 6-MP, suggesting that variability in drug uptake influences individual toxic responses. clinpgx.orgtandfonline.comresearchgate.net

Mechanisms of Organ-Specific Toxicity and Cellular Injury

Myelosuppression, characterized by a decrease in red blood cells, white blood cells, and platelets, is the primary and dose-limiting toxicity of 6-mercaptopurine. nih.govnih.gov The molecular mechanism underlying this effect is directly related to the drug's primary mode of action.

6-MP is a prodrug that is converted intracellularly into its active metabolites, the 6-thioguanine nucleotides (6-TGNs). mazums.ac.irnih.gov These metabolites are structurally similar to the endogenous purine nucleotides, guanine (B1146940) and hypoxanthine. drugbank.com The key cytotoxic effect occurs when these 6-TGNs are incorporated into the DNA and RNA of proliferating cells. nih.govpatsnap.com

The incorporation of 6-TGNs into the DNA of hematopoietic progenitor cells in the bone marrow disrupts DNA replication and repair processes, leading to cell cycle arrest and apoptosis (programmed cell death). patsnap.com Because the hematopoietic cells are among the most rapidly dividing cells in the body, they are particularly susceptible to this cytotoxic effect. This leads to the clinical manifestations of myelosuppression, including leukopenia (low white blood cells), neutropenia (low neutrophils), anemia (low red blood cells), and thrombocytopenia (low platelets). The severity of myelosuppression is directly correlated with the intracellular concentration of 6-TGNs, which explains why individuals with deficient TPMT or NUDT15 enzyme activity are at a profoundly increased risk for this toxicity. patsnap.com

Hepatotoxicity is another significant, though less common, toxicity associated with 6-mercaptopurine therapy. wikipedia.org The mechanism of liver injury differs from that of myelosuppression and appears to be linked to a different set of metabolites.

While myelosuppression is caused by high levels of 6-TGNs, research has demonstrated a strong correlation between hepatotoxicity and elevated levels of the methylated metabolites of 6-MP, particularly 6-methylmercaptopurine (6-MMP) and its subsequent nucleotide forms (6-MMPNs). aap.orgnih.govbohrium.comovid.com These metabolites are produced by the TPMT enzyme. mazums.ac.ir In some individuals, metabolism of 6-MP preferentially shunts toward the production of 6-MMP rather than 6-TGNs, a phenomenon known as "preferential shunting" or "skewed metabolism." This can occur in patients with normal or even high TPMT activity.

The precise cellular mechanism by which 6-MMP and its derivatives cause liver damage is not fully elucidated but is thought to be a direct toxic effect. aap.org The injury can manifest in several ways, from asymptomatic elevation of liver enzymes (transaminases) to more severe cholestatic injury (impaired bile flow) and, with chronic use, a condition known as nodular regenerative hyperplasia. nih.govbohrium.com This suggests that high concentrations of methylated metabolites may interfere with normal hepatocyte function, leading to cellular damage and inflammation.

Investigation of Mutagenic and Carcinogenic Potentials through Mechanistic Studies

A thorough review of available scientific literature reveals a significant lack of direct mechanistic studies investigating the mutagenic and carcinogenic potentials of 6-Hydroxy-8-mercaptopurine. Research has predominantly focused on its parent compound, 6-mercaptopurine (6-MP).

While this compound is identified as a metabolite in the oxidative pathway of 6-mercaptopurine, which ultimately forms thiouric acid, specific investigations into its own capacity to induce genetic mutations or promote cancer development are not available in the public domain. The metabolic pathway of 6-mercaptopurine involves several enzymatic processes, and while the toxicology of the parent drug and some of its other metabolites, such as 6-thioguanine nucleotides (TGNs), are well-documented, the specific toxicological profile of this compound remains uncharacterized.

The established mechanism for the mutagenic and carcinogenic effects of 6-mercaptopurine involves its conversion to TGNs, which are then incorporated into DNA. This incorporation leads to DNA damage and chromosomal aberrations, increasing the risk of secondary malignancies. nih.govfda.govoup.com Studies have also suggested that methylated metabolites of 6-mercaptopurine may contribute to DNA damage. nih.govclinpgx.org However, it is crucial to note that these findings pertain to 6-mercaptopurine and its other metabolic derivatives, and not specifically to this compound.

Due to the absence of direct research, no data tables or detailed research findings on the mechanistic pathways of mutagenicity and carcinogenicity for this compound can be provided at this time. Further scientific investigation is required to elucidate the specific pharmacological and toxicological properties of this particular metabolite.

Mechanisms of Resistance and Strategies for Overcoming Them

Elucidation of Acquired and Intrinsic Resistance Mechanisms to 6-Hydroxy-8-mercaptopurine

Resistance to purine (B94841) analogues can arise from a variety of cellular adaptations that either prevent the drug from reaching its target or diminish its cytotoxic effects.

Alterations in Activating Enzyme Activities (e.g., Reduced HGPRT Activity)

The activation of thiopurines is a critical step for their cytotoxic activity. For 6-mercaptopurine (B1684380), the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is essential for its conversion into the active metabolite, thioinosine monophosphate (TIMP) wikipedia.org. A decrease or loss of HGPRT activity is a well-established mechanism of resistance to 6-mercaptopurine in tumor cells wikipedia.orgoncotarget.com. Cells deficient in HGPRT are unable to effectively metabolize the drug into its active form, rendering them resistant to its effects nih.gov. While direct studies on this compound are limited, it is plausible that a similar dependency on activating enzymes exists.

A study on acute lymphoblastic leukemia (ALL) cells demonstrated that a loss-of-function mutation in the HPRT1 gene, which codes for HGPRT, conferred a high level of resistance to thiopurines oncotarget.com. In this study, resistant cell lines were found to be almost 1000-fold more resistant to the parent drug compared to the sensitive cell line oncotarget.com.

Cell Line Resistance Level (Fold Increase) Mechanism
Reh-6MPR~1000HPRT1 loss-of-function mutation
Reh-6TGR~1000HPRT1 loss-of-function mutation

This table illustrates the high-level resistance conferred by the loss of HGPRT activity in leukemia cell lines.

Upregulation of Drug Efflux Transporters (e.g., P-glycoprotein, ABC Transporters)

Increased efflux of chemotherapeutic agents from cancer cells is a common mechanism of multidrug resistance. Members of the ATP-binding cassette (ABC) transporter superfamily, such as P-glycoprotein (P-gp), are known to actively pump a wide variety of drugs out of cells, thereby reducing their intracellular concentration and efficacy nih.govnih.gov.

Research has shown that upregulation of P-glycoprotein can confer acquired resistance to 6-mercaptopurine nih.govnih.gov. In a study using a chronic myeloid leukemia (CML) cell line, cells selected for 6-mercaptopurine resistance exhibited a 339-fold increase in resistance compared to the parental cell line. These resistant cells showed a significant overexpression of P-gp and increased efflux of the drug and its metabolites nih.govnih.gov. This suggests that enhanced drug efflux by ABC transporters is a critical factor in the development of resistance.

Transporter Family Role in Resistance
P-glycoprotein (P-gp/MDR1)ABCB1Increased efflux of 6-mercaptopurine and its metabolites
Multidrug Resistance-Associated Protein (MRP)ABCCPotential for efflux of thiopurine metabolites

This table summarizes key efflux transporters involved in resistance to thiopurines.

Increased Catabolism by Degrading Enzymes (e.g., Xanthine (B1682287) Oxidase)

The metabolic inactivation of a drug before it can exert its therapeutic effect is another significant resistance mechanism. For thiopurines, the enzyme xanthine oxidase (XO) plays a crucial role in their catabolism nih.gov. Xanthine oxidase metabolizes 6-mercaptopurine to the inactive metabolite 6-thiouric acid nih.gov. Increased activity of this enzyme can lead to a more rapid breakdown of the drug, reducing its bioavailability and therapeutic impact.

Interestingly, this compound, also known as 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP), has been identified as a preferential inhibitor of xanthine oxidase nih.gov. This compound shows a significantly lower IC50 value for inhibiting the metabolism of 6-mercaptopurine by xanthine oxidase compared to its effect on the metabolism of xanthine itself nih.gov. This suggests a complex interplay where this compound can modulate the metabolism of other thiopurines. Elevated levels of xanthine oxidase in tumor cells could potentially contribute to resistance by degrading this compound, although its primary interaction appears to be as an inhibitor.

Enzyme Function Impact on Thiopurines
Xanthine Oxidase (XO)Catalyzes the oxidation of purinesDegrades 6-mercaptopurine to inactive metabolites
Thiopurine S-methyltransferase (TPMT)Catalyzes the S-methylation of thiopurinesInactivates 6-mercaptopurine

This table outlines the key enzymes involved in the catabolism and potential resistance to thiopurines.

Modulation of Nucleoside Transporters and Cellular Uptake Pathways

For a drug to be effective, it must first enter the target cell. The cellular uptake of purine analogues is mediated by nucleoside transporters nih.govnih.gov. A reduction in the expression or function of these influx transporters can lead to decreased intracellular drug accumulation and, consequently, resistance.

Studies on leukemia cell lines have shown that resistance to 6-mercaptopurine is associated with a marked reduction in its cellular uptake nih.gov. This was linked to a significant decrease in the expression of the concentrative nucleoside transporter 3 (CNT3) and the equilibrative nucleoside transporter 2 (ENT2) nih.gov. Silencing these transporter genes led to reduced uptake of 6-mercaptopurine and decreased cytotoxicity nih.gov. Therefore, alterations in the expression and function of these transporters are a key mechanism of resistance.

Transporter Type Function
CNT3ConcentrativeMediates uptake of 6-mercaptopurine
ENT2EquilibrativeMediates uptake of 6-mercaptopurine

This table details the nucleoside transporters involved in the cellular uptake of thiopurines.

Research into Strategies for Circumventing Resistance

Overcoming drug resistance is a central goal in cancer chemotherapy. Research efforts are focused on developing strategies that can restore sensitivity to existing drugs or bypass the resistance mechanisms altogether.

Development of Combination Therapies Targeting Complementary Pathways

A promising approach to overcoming resistance is the use of combination therapies. By targeting multiple, complementary cellular pathways simultaneously, it is possible to prevent or overcome the emergence of resistant clones broadinstitute.orgmdpi.com.

For thiopurine resistance, several combination strategies have been explored. One approach involves co-administering a thiopurine with an inhibitor of a resistance-conferring enzyme. For instance, allopurinol (B61711), a xanthine oxidase inhibitor, is used to block the catabolism of 6-mercaptopurine, thereby increasing its bioavailability and therapeutic effect nih.gov. Given that this compound itself is an inhibitor of xanthine oxidase, its combination with other chemotherapeutic agents that are substrates for this enzyme could be a rational therapeutic strategy nih.gov.

Another strategy involves combining cytotoxic agents with drugs that target the efflux pumps responsible for resistance. While the development of effective and non-toxic inhibitors of P-glycoprotein and other ABC transporters has been challenging, this remains an active area of research mdpi.com.

Exploration of Novel Drug Delivery Systems to Overcome Efflux

Resistance to thiopurine analogues, including 6-mercaptopurine and its metabolites, is frequently linked to the overexpression of ATP-binding cassette (ABC) superfamily transporters. These membrane proteins function as efflux pumps, actively removing therapeutic agents from cancer cells and thereby reducing their intracellular concentration and cytotoxic efficacy. Key members of this family implicated in thiopurine resistance include P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 4 (MRP4). nih.gov Research has demonstrated that cancer cell lines resistant to 6-mercaptopurine (6-MP) exhibit decreased accumulation and increased efflux of the drug and its metabolites. nih.gov This efflux is a significant mechanism of acquired resistance. nih.gov

To circumvent this problem, researchers are exploring novel drug delivery systems designed to enhance drug solubility, improve bioavailability, and bypass efflux pump recognition. One of the most promising strategies involves the use of nanomedicines. nih.gov By encapsulating the therapeutic agent within a nanoparticle, the drug's interaction with efflux pumps at the cell membrane can be minimized.

Key Approaches in Novel Drug Delivery:

Lipid-Based Nanoparticles (e.g., Liposomes): These systems can fuse with the cell membrane or be taken up via endocytosis, releasing the drug directly into the cytoplasm and bypassing the membrane-bound efflux pumps.

Polymeric Nanoparticles: Biodegradable polymers, such as poly(lactide-co-glycolide) (PLGA), have been used to create nanoparticles for 6-MP. nih.gov These formulations can improve the drug's solubility and alter its absorption pathway, potentially increasing systemic delivery and intracellular concentration. nih.gov Nanoparticles with a particle size under 200 nm can be absorbed by M cells in the gut's Peyer's patches, engaging the lymphatic system for transport, which presents an alternative route to systemic circulation. nih.gov

Surface-Modified Nanoparticles: Attaching specific ligands (e.g., antibodies, peptides) to the nanoparticle surface can target them to specific receptors on cancer cells. This targeted delivery can enhance uptake through receptor-mediated endocytosis, a pathway less susceptible to efflux pumps.

The table below summarizes the efflux pumps involved in thiopurine resistance and the corresponding strategies using novel delivery systems to overcome their action.

Efflux PumpDrug Substrate(s)Novel Delivery System StrategyPotential Mechanism of Overcoming Efflux
P-glycoprotein (P-gp/MDR1) 6-mercaptopurine and its metabolitesPolymeric Nanoparticles, LiposomesAltered cellular uptake via endocytosis, bypassing direct interaction with the pump at the cell membrane.
MRP4 (ABCC4) 6-mercaptopurine and its metabolitesSurface-Modified NanoparticlesTargeted delivery enhances uptake through receptor-mediated endocytosis, overwhelming or bypassing the efflux pathway.
BCRP (ABCG2) Nucleobase and nucleoside analogsLipid-Based NanoparticlesEncapsulation prevents recognition of the drug by the transporter's binding site.

While research into nanomedicines for 6-MP is advancing, the specific application of these systems to overcome efflux of the this compound metabolite is an area requiring further dedicated investigation. However, the principles remain broadly applicable, as these systems are designed to overcome a general mechanism of multidrug resistance.

Analytical Methodologies for Quantifying 6 Hydroxy 8 Mercaptopurine and Its Metabolites

Optimized Sample Preparation and Extraction Procedures for Biological Matrices

The accurate quantification of intracellular thiopurine metabolites, which are the active and toxic moieties of drugs like azathioprine (B366305) and 6-mercaptopurine (B1684380), is critically dependent on meticulous sample preparation and extraction. The primary biological matrix for monitoring these metabolites is red blood cells (RBCs), as they lack the ability for de novo purine (B94841) synthesis and thus accumulate key metabolites over their lifespan. Dried blood spots (DBS) have also emerged as a valuable alternative due to their ease of collection and storage. nih.govnih.gov

The fundamental steps in preparing RBCs for analysis involve cell isolation and washing, lysis, protein precipitation, and hydrolysis of the nucleotide metabolites to their corresponding bases, which can then be quantified by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govarupconsult.com

Red Blood Cell (RBC) Isolation and Lysis

For whole blood samples, the initial step is the isolation of RBCs. This is typically achieved by centrifuging an EDTA-anticoagulated whole blood sample and removing the plasma and the upper layer of packed RBCs (the buffy coat). nih.gov The remaining RBCs are then washed, often twice with saline, to remove plasma components that could interfere with the assay or falsely elevate concentration measurements. nih.govfrontiersin.org

Once isolated, the RBCs are lysed to release the intracellular contents. This can be achieved by suspending the packed RBCs in a hypotonic solution or through freeze-thaw cycles. nih.gov

Protein Precipitation and Hydrolysis

A crucial step in the process is the removal of proteins, which can interfere with chromatographic analysis. This is most commonly accomplished through protein precipitation using a strong acid, typically perchloric acid (HClO₄). nih.govnih.govnih.gov The addition of perchloric acid effectively denatures and precipitates cellular proteins, which are then removed by centrifugation. sigmaaldrich.com

The acidic supernatant contains the thiopurine metabolites in their nucleotide form (e.g., 6-thioguanine (B1684491) monophosphate, diphosphate, and triphosphate). To simplify analysis, these nucleotides are hydrolyzed to their corresponding purine base, 6-thioguanine (6-TG). This is achieved by heating the acidic supernatant, commonly at 95-100°C for 45 to 60 minutes. nih.govnih.govresearchgate.net During this hot acid hydrolysis, 6-methylmercaptopurine (B131649) nucleotides (6-MMPN) are also converted to a derivative of 6-methylmercaptopurine (6-MMP) for quantification. nih.govresearchgate.net

The Role of Reducing Agents

Thiopurines contain a thiol (-SH) group that is susceptible to oxidation, which would lead to inaccurate quantification. To prevent this, a reducing agent is added during the sample preparation process. Dithiothreitol (DTT) is the most widely used agent for this purpose. nih.govinterchim.fragscientific.com It is typically added along with the perchloric acid to maintain the sulfhydryl groups of the thiopurines in their reduced state throughout the preparation and analysis. nih.govaatbio.com Optimization studies have shown that a final DTT concentration of around 0.013 M is effective, as higher concentrations can increase background noise in the chromatogram without significantly improving recovery. nih.gov

Extraction from Dried Blood Spots (DBS)

Dried blood spots offer a minimally invasive alternative to traditional venipuncture. nih.gov For extraction from DBS, a small disc is punched from the spot and placed in a tube. mdpi.com The metabolites are then extracted using an organic solvent, often a mixture of methanol (B129727) or acetonitrile (B52724) with water. nih.govresearchgate.net The extraction process is typically enhanced by sonication. nih.gov Following extraction, the supernatant is evaporated, and the residue is reconstituted in a solution compatible with the analytical instrument. nih.gov

Data Table: Comparison of RBC Sample Preparation Parameters

ParameterProcedureRationale/FindingReference(s)
Matrix Washed Red Blood Cells (RBCs)Primary matrix for monitoring as it accumulates active metabolites. Washing removes interfering plasma components. nih.govfrontiersin.org
Protein Precipitation Perchloric Acid (HClO₄), final concentration 0.7 MEffective at precipitating proteins. A concentration of 0.7 M was found to yield higher peak areas for analytes. nih.govsigmaaldrich.com
Reducing Agent Dithiothreitol (DTT), final concentration ~0.013 MPrevents oxidation of thiol groups on thiopurine metabolites. Higher concentrations can increase background noise. nih.govinterchim.fr
Hydrolysis Heat at 95-100°C for 45-60 minutesConverts thiopurine nucleotides (6-TGN, 6-MMPN) to their respective bases (6-TG, 6-MMP derivative) for simplified analysis. nih.govnih.govresearchgate.net
Final Analysis HPLC-UV or LC-MS/MSProvides sensitive and specific quantification of the resulting thiopurine bases. nih.govarupconsult.com

Data Table: Overview of Extraction Methods for Different Biological Matrices

Biological MatrixKey Preparation StepsExtraction TechniqueAnalytes MeasuredReference(s)
Red Blood Cells (RBCs) Cell washing, lysis, protein precipitation with HClO₄/DTT, hot acid hydrolysis.Protein Precipitation6-Thioguanine (from 6-TGN), 6-Methylmercaptopurine (from 6-MMPN) nih.govnih.govnih.gov
Plasma / Extracellular Fluids Direct precipitation or extraction.Protein Precipitation (Methanol), Solid-Phase Extraction (SPE)6-Mercaptopurine, 6-Thioguanine, 6-Thioxanthine (B131520), 6-Thiouric acid nih.govnih.gov
Dried Blood Spots (DBS) Disc punching from card.Solvent Extraction (e.g., 90% Methanol) with sonication.6-Mercaptopurine, 6-Methylmercaptopurine, 6-Thioguanosine-5'-monophosphate nih.govresearchgate.net

Structure Activity Relationship Sar and Computational Modeling of 6 Hydroxy 8 Mercaptopurine Analogs

Systematic Elucidation of Structural Determinants for Biological Activity

The biological activity of purine (B94841) analogs is intricately linked to their structural features. Systematic modifications of the purine scaffold and analysis of the resultant changes in activity provide a roadmap for designing compounds with desired pharmacological profiles.

Influence of Substituents at Specific Purine Ring Positions (e.g., C-6, C-8)

The nature and position of substituents on the purine ring are critical determinants of biological activity. For instance, in the context of xanthine (B1682287) oxidase (XO) inhibition, a key enzyme in purine metabolism, the substituents at the C-6 and C-8 positions play a significant role.

Research on 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP), an analog of 6-hydroxy-8-mercaptopurine, has provided valuable insights. nih.govresearchgate.net This compound has been characterized as a preferential inhibitor of XO, particularly in its metabolism of 6-mercaptopurine (B1684380) (6-MP). nih.govresearchgate.net The inhibitory potency of AHMP highlights the importance of the 6-hydroxy and 8-mercapto groups.

A comparative analysis with 2-amino-6-purinethiol (APT) reveals the contribution of the 8-mercapto group to the inhibitory activity. nih.govresearchgate.net The presence of the thiol group at the C-8 position in AHMP appears to be a key factor in its potent inhibition of XO-mediated 6-MP metabolism. nih.govresearchgate.net

The following table summarizes the inhibitory constants (Ki) and IC50 values for AHMP and APT against xanthine oxidase, illustrating the influence of the substituents.

CompoundSubstrate for XOIC50 (μM)Ki (μM)
2-amino-6-hydroxy-8-mercaptopurine (AHMP)Xanthine17.71 ± 0.295.78 ± 0.48
6-Mercaptopurine0.54 ± 0.010.96 ± 0.01
2-amino-6-purinethiol (APT)Xanthine16.38 ± 0.216.61 ± 0.28
6-Mercaptopurine2.57 ± 0.081.30 ± 0.09

The data indicates that while both compounds are effective inhibitors, AHMP shows a significantly lower IC50 and Ki value when 6-mercaptopurine is the substrate, suggesting a more potent and preferential inhibition. nih.govresearchgate.net This underscores the specific contribution of the 6-hydroxy and 8-mercapto substitutions to the molecule's interaction with the enzyme.

Hydrophobicity and Steric Considerations in Activity Modulation

Hydrophobicity and steric factors are fundamental physicochemical properties that govern the interaction of small molecules with their biological targets. nih.govslideshare.netmlsu.ac.in In the context of purine analogs, these parameters can significantly influence their absorption, distribution, metabolism, and ultimately, their biological activity.

Hydrophobicity: The lipophilicity of a molecule, often quantified by its partition coefficient (log P), plays a crucial role in its ability to cross biological membranes and interact with hydrophobic pockets within a target protein. nih.govslideshare.net For purine analogs, modulating hydrophobicity through the introduction of specific substituents can enhance their cellular uptake and target engagement. gpatindia.com For instance, the introduction of a hydrophobic substituent at the 6th position of 6-mercaptopurine has been shown to increase its activity. gpatindia.com While specific studies on this compound are limited, it is a well-established principle in drug design that optimizing hydrophobicity is key to improving pharmacokinetic and pharmacodynamic properties. nih.gov

Steric Considerations: The size and shape of a molecule, or its steric properties, are critical for its ability to fit into the binding site of a biological target. slideshare.netmlsu.ac.in Bulky substituents can create steric hindrance, preventing optimal binding, while smaller groups may not provide sufficient interaction. The Taft's steric factor (Es) is a parameter used in QSAR studies to quantify these effects. slideshare.net For this compound and its analogs, the steric bulk of substituents at the C-6 and C-8 positions would be expected to influence their binding affinity and selectivity for target enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com These models are invaluable for predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective analogs. mdpi.comijpras.comresearchgate.net

A typical QSAR model is represented by a linear or non-linear equation that correlates biological activity with various physicochemical descriptors, such as hydrophobicity (log P), electronic properties (Hammett constants), and steric parameters (Taft's Es). mlsu.ac.inijpras.com

For a series of purine analogs, a QSAR study would involve:

Data Set Selection: A series of compounds with known biological activities (e.g., IC50 or Ki values) is chosen.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that best correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

While no specific QSAR models for this compound have been found in the reviewed literature, the principles of QSAR are broadly applicable to this class of compounds. The inhibitory data for analogs like AHMP and APT against xanthine oxidase could serve as a valuable dataset for initiating such a study. A QSAR model for XO inhibitors based on purine analogs could elucidate the key structural features required for potent and selective inhibition.

In Silico Approaches for Target Identification and Ligand-Binding Studies

In silico methods, including molecular docking, molecular dynamics simulations, and virtual screening, are powerful computational tools that provide detailed insights into the molecular interactions between a ligand and its biological target. These approaches are instrumental in identifying potential targets, elucidating binding modes, and discovering novel modulators.

Molecular Docking and Dynamics Simulations for Enzyme Interactions

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov It is widely used to understand the binding mode of a compound and to estimate its binding affinity. For this compound, molecular docking could be employed to study its interaction with potential target enzymes like xanthine oxidase. nih.govresearchgate.net Such studies would reveal the key amino acid residues involved in binding and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. While crystal structures of xanthine oxidase in complex with 6-mercaptopurine exist, similar studies on this compound would be highly informative. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. nih.gov By simulating the movements of atoms and molecules, MD can help to refine the binding poses predicted by molecular docking and to calculate binding free energies. An MD simulation of this compound bound to a target enzyme would provide a more realistic representation of the binding event and help to identify key dynamic interactions.

Virtual Screening for Novel Binding Partners and Modulators

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach can be used to identify novel binding partners for this compound or to discover new modulators of its known targets.

The process typically involves docking a large number of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. The top-ranked compounds can then be selected for experimental testing. Virtual screening could be a powerful tool to explore the polypharmacology of this compound and to identify new therapeutic applications for this class of compounds.

Preclinical and Clinical Research Insights

In Vitro Studies in Cell Line Models

There is a lack of specific public data from in vitro studies conducted on 6-Hydroxy-8-mercaptopurine. Research has concentrated on the parent compound, 6-mercaptopurine (B1684380), to understand its effects on various cell lines.

Dose-Response Profiling in Diverse Cell Lines (e.g., Cancer, Immune Cells)

No specific dose-response profiles for this compound across diverse cancer or immune cell lines are available in the current body of scientific literature.

Cellular Uptake, Metabolism, and Efflux Characterization in Cultured Systems

Detailed studies characterizing the specific cellular uptake, further metabolism, and efflux mechanisms of this compound in cultured cell systems have not been published.

Evaluation of Cell Cycle Dynamics and Apoptosis Induction

There is no available research that evaluates the direct effects of this compound on cell cycle dynamics or its potential to induce apoptosis in cell lines.

In Vivo Investigations in Animal Models

Dedicated in vivo studies using animal models to determine the efficacy or immunosuppressive effects of this compound have not been reported in the scientific literature. Research in animal models has consistently focused on the administration and effects of the parent drug, 6-mercaptopurine.

Efficacy Studies in Xenograft and Syngeneic Tumor Models

No efficacy studies of this compound in xenograft or syngeneic tumor models are currently available.

Assessment of Immunosuppressive Effects and Immune Modulation in Animal Models

There is no available data assessing the specific immunosuppressive or immune-modulating properties of this compound in animal models.

Mechanistic and Pharmacokinetic Findings from Human Clinical Investigations

No data from human clinical investigations are available.

No data from human clinical investigations are available to assess the variability in pharmacokinetic parameters of this compound across different patient cohorts.

There are no available human studies that correlate the concentrations of this compound or its metabolites with specific biomarkers of biological response.

No resistance mechanisms specifically attributed to this compound have been documented in human patient populations, as clinical studies focusing on this compound are not available.

Future Directions and Emerging Research Avenues for 6 Hydroxy 8 Mercaptopurine

Development of Personalized Medicine Strategies Based on Individual Metabolic Profiles

A significant area of research is the development of personalized medicine strategies for thiopurine therapy, driven by the high degree of inter-individual variability in drug metabolism. This variability is largely attributed to genetic polymorphisms in key enzymes that metabolize thiopurines.

Pharmacogenomics of Thiopurine Metabolism:

Two of the most well-studied enzymes are Thiopurine S-methyltransferase (TPMT) and Nudix Hydrolase 15 (NUDT15).

TPMT: This enzyme is responsible for the S-methylation of 6-mercaptopurine (B1684380), converting it into the inactive metabolite 6-methylmercaptopurine (B131649). Genetic variations in the TPMT gene can lead to decreased enzyme activity. Individuals with intermediate or low TPMT activity are at a significantly higher risk of severe, life-threatening myelosuppression when treated with standard doses of thiopurines, as the drug is shunted towards the production of active, cytotoxic 6-thioguanine (B1684491) nucleotides (6-TGNs). Pre-emptive genotyping for TPMT variants allows for dose adjustments, with intermediate metabolizers receiving a reduced dose and poor metabolizers often being prescribed alternative therapies.

NUDT15: More recently, genetic variants in the NUDT15 gene have been identified as a major determinant of thiopurine-induced toxicity, particularly in Asian populations, though they are also found in individuals of European ancestry. The NUDT15 enzyme helps to deactivate cytotoxic thiopurine metabolites. Loss-of-function variants in NUDT15 lead to an accumulation of these active metabolites, increasing the risk of severe hematopoietic toxicity. Like with TPMT, genotyping for NUDT15 variants can inform personalized dosing strategies.

Combining genetic information for both TPMT and NUDT15 can explain a substantial portion of thiopurine-related severe hematotoxicity and provides a strong basis for personalized dosing algorithms.

Therapeutic Drug Monitoring (TDM):

Beyond genotyping, monitoring the levels of thiopurine metabolites in a patient's blood is a key strategy for personalizing therapy. Measuring the concentrations of the active metabolites (6-TGNs) and the inactive, but potentially hepatotoxic, metabolites (6-methylmercaptopurine nucleotides or 6-MMP) allows clinicians to tailor drug dosages to achieve therapeutic targets while minimizing toxicity. For example, patients with low 6-TGN levels may not be receiving a therapeutic benefit, while high 6-MMP levels could indicate a "shunting" metabolic profile, where the metabolism preferentially produces inactive metabolites, which can be associated with liver toxicity. In such cases, dose adjustments or combination therapies can be considered.

Role of Gut Microbiota:

Emerging research also points to the gut microbiota as a factor influencing thiopurine metabolism. The vast array of enzymes produced by gut bacteria can affect the pharmacokinetics of orally administered drugs like azathioprine (B366305). Understanding how an individual's unique gut microbiome interacts with these drugs could provide another layer of personalization for thiopurine therapy in the future.

Key Genes and Their Role in Personalized Thiopurine Therapy
GeneEnzymeFunction in Thiopurine MetabolismImpact of Genetic VariantsClinical Application
TPMTThiopurine S-methyltransferaseInactivates 6-mercaptopurine by converting it to 6-methylmercaptopurine.Reduced or absent enzyme activity leads to increased levels of cytotoxic 6-TGNs, raising the risk of severe myelosuppression.Genotyping to guide dose adjustments or selection of alternative therapy.
NUDT15Nudix Hydrolase 15Deactivates cytotoxic thiopurine metabolites (e.g., thioguanosine triphosphate).Loss-of-function variants cause accumulation of active metabolites, increasing the risk of hematopoietic toxicity.Genotyping to inform personalized dosing, especially in Asian and other populations.
ITPAInosine (B1671953) triphosphate pyrophosphataseHydrolyzes non-canonical purine (B94841) nucleotides.Variants have been associated with adverse effects like febrile neutropenia and hepatotoxicity in some studies.Further research is needed to establish a definitive role in routine clinical practice.

Exploration of Novel Therapeutic Combinations for Enhanced Efficacy and Reduced Toxicity

To improve patient outcomes, researchers are actively exploring the combination of thiopurines with other drugs. The goals of these combination therapies are to increase the effectiveness of the treatment, overcome drug resistance, and reduce the risk of adverse effects.

Combination with Allopurinol (B61711):

One of the most well-established combination strategies involves the use of allopurinol, a xanthine (B1682287) oxidase inhibitor. Xanthine oxidase is one of the enzymes that breaks down 6-mercaptopurine into an inactive metabolite. By inhibiting this enzyme, allopurinol "shunts" the metabolism of 6-mercaptopurine towards the production of the active 6-TGNs. This can be particularly beneficial for patients who have a "shunting" metabolic profile, where they preferentially produce the inactive and potentially hepatotoxic 6-MMP metabolites.

In these patients, a combination of a low dose of thiopurine with allopurinol can lead to therapeutic levels of 6-TGNs while significantly reducing the levels of 6-MMP, thereby increasing efficacy and reducing the risk of liver toxicity. This combination has been shown to be effective in inflammatory bowel disease (IBD) patients who were previously unresponsive to or intolerant of thiopurine monotherapy. There is also evidence to suggest that this combination can be used to continue 6-mercaptopurine treatment in acute lymphoblastic leukemia patients who have experienced pancreatitis as a side effect.

Combination with Biologic Agents in IBD:

In the treatment of inflammatory bowel disease, thiopurines are often used in combination with biologic agents, such as anti-TNF (tumor necrosis factor) therapies like infliximab (B1170848) and adalimumab. This combination has been shown to be more effective than monotherapy with either agent alone. The addition of a thiopurine to a biologic can increase the levels of the biologic drug in the body and reduce the formation of anti-drug antibodies, which can lead to a loss of response over time. This can result in higher rates of clinical remission and mucosal healing. However, the benefits of combination therapy with newer biologics, such as ustekinumab and vedolizumab, are less clear, and monotherapy may be sufficient in some cases.

Combination Chemotherapy in Leukemia:

Examples of Combination Therapies Involving Thiopurines
CombinationDisease IndicationRationale and MechanismClinical Outcome
Thiopurine + AllopurinolInflammatory Bowel Disease (IBD), some cases of thiopurine intolerance in ALLAllopurinol inhibits xanthine oxidase, redirecting thiopurine metabolism towards the production of active 6-TGNs and away from inactive/toxic 6-MMP.Increased therapeutic efficacy, reduced hepatotoxicity, and allows for continuation of therapy in some intolerant patients.
Thiopurine + Anti-TNF Biologics (e.g., Infliximab)Inflammatory Bowel Disease (IBD)Thiopurines can increase the concentration of the biologic drug and reduce the formation of anti-drug antibodies.Superior rates of clinical remission and mucosal healing compared to monotherapy with either agent.
6-Mercaptopurine + Methotrexate (and other agents)Acute Lymphoblastic Leukemia (ALL)Targets cancer cells through multiple pathways to enhance cytotoxic effects and prevent the development of drug resistance.A fundamental component of curative multi-agent chemotherapy regimens.

Advanced Drug Delivery Systems for Targeted Intracellular Accumulation

A major challenge with thiopurine therapy is the systemic toxicity that can result from the drug affecting healthy cells. To address this, researchers are developing advanced drug delivery systems designed to transport 6-mercaptopurine or its prodrugs directly to the target cells, such as cancer cells or hyperactive immune cells. This targeted approach aims to increase the concentration of the drug at the site of action, thereby enhancing its therapeutic effect while minimizing exposure to the rest of the body and reducing side effects.

Nanoparticle-Based Delivery Systems:

Nanotechnology offers a promising avenue for the targeted delivery of thiopurines. Various types of nanoparticles are being explored as carriers for 6-mercaptopurine.

Polymeric Nanoparticles: Biodegradable polymers like poly(lactide-co-glycolide) (PLGA) can be used to create nanoparticles that encapsulate 6-mercaptopurine. These nanoparticles can be designed to have a controlled release of the drug, which can improve its oral bioavailability and prolong its therapeutic effect. Some polymeric nanoparticles are designed to be "smart," responding to specific stimuli in the tumor microenvironment, such as changes in pH or the presence of certain enzymes, to release the drug precisely at the tumor site.

Liposomes: These are small, spherical vesicles made of a lipid bilayer, similar to a cell membrane. They can encapsulate both water-soluble and fat-soluble drugs, including 6-mercaptopurine and azathioprine. Liposomes can protect the drug from degradation in the body and can be modified with targeting molecules on their surface to direct them to specific cells. Positively charged liposomes, for instance, may better interact with negatively charged cancer cell membranes, enhancing drug uptake.

Solid Lipid Nanoparticles (SLNs): These are similar to liposomes but are made from solid lipids. They are being investigated as carriers for 6-mercaptopurine to improve its solubility and bioavailability, and have shown enhanced cytotoxic effects on liver cancer cells in preclinical studies.

Magnetic Nanoparticles: Iron oxide nanoparticles coated with a biocompatible polymer like chitosan (B1678972) can be loaded with 6-mercaptopurine. The magnetic properties of these nanoparticles could potentially be used to guide them to a specific location in the body using an external magnetic field.

Targeted Prodrugs:

Another strategy involves creating prodrugs of 6-mercaptopurine that are specifically activated in the target cells. For example, a prodrug could be designed to be cleaved and activated by an enzyme that is overexpressed in cancer cells. One approach involves linking 6-mercaptopurine to hyaluronic acid, which can target cancer cells that overexpress the CD44 receptor.

Injectable Hydrogels:

For localized diseases like colon cancer, injectable hydrogels loaded with 6-mercaptopurine are being developed. These hydrogels can be injected near the tumor site and are designed to release the drug in a sustained manner, particularly in response to the tumor microenvironment (e.g., lower pH). This provides a continuous supply of the drug directly to the cancer cells while minimizing systemic exposure.

Overview of Advanced Drug Delivery Systems for Thiopurines
Delivery SystemDescriptionPotential AdvantagesStage of Research
Polymeric Nanoparticles (e.g., PLGA)Biodegradable polymer spheres encapsulating the drug.Controlled release, improved bioavailability, potential for stimuli-responsive targeting.Preclinical
LiposomesLipid bilayer vesicles carrying the drug.Can carry various drugs, biocompatible, can be surface-modified for targeting.Preclinical
Solid Lipid Nanoparticles (SLNs)Nanoparticles made from solid lipids.Improved drug stability and bioavailability, enhanced cytotoxicity in cancer cells.Preclinical
Targeted Prodrugs (e.g., Hyaluronic Acid conjugate)Inactive drug form that is activated at the target site.High specificity for target cells, reduced systemic toxicity.Preclinical
Injectable HydrogelsA gel matrix that releases the drug locally over time.Sustained, localized drug delivery for specific tumors, minimizing systemic side effects.Preclinical

Investigation of its Role in Novel Disease Indications Beyond Established Applications

The immunosuppressive and anti-proliferative properties of thiopurines, including 6-mercaptopurine and its prodrug azathioprine, have led researchers to investigate their potential use in a variety of diseases beyond their traditional applications in cancer, inflammatory bowel disease, and organ transplantation. This "drug repurposing" is an active area of research.

Neurological Disorders:

There is growing evidence that inflammation and the immune system play a significant role in the progression of several neurodegenerative diseases.

Parkinson's Disease: Chronic inflammation in the brain is recognized as a factor in Parkinson's disease. The immune system appears to be over-activated, which may contribute to the damage of brain cells. A clinical trial is currently underway to investigate whether azathioprine, by suppressing the immune system's response, can slow the progression of Parkinson's disease. Preliminary results from this trial have suggested that azathioprine may reduce motor symptoms and improve cognitive function in patients with early-stage disease.

Multiple Sclerosis (MS): Azathioprine has been used off-label for the treatment of relapsing-remitting multiple sclerosis for many years, particularly in cases where newer, more expensive disease-modifying therapies are not accessible. Studies have shown that it can have a modest therapeutic benefit, reducing the rate of exacerbations and slowing the progression of disability. While it is not typically a first-line therapy, it remains a viable option in certain clinical scenarios.

Dermatological Conditions:

The immunosuppressive effects of thiopurines make them useful in treating a range of skin conditions that have an autoimmune or inflammatory basis. While they are approved for conditions like systemic lupus erythematosus and dermatomyositis, there is good evidence supporting their off-label use in a number of other dermatological diseases, including:

Atopic dermatitis (severe eczema)

Psoriasis

Bullous pemphigoid

Pemphigus vulgaris

Pyoderma gangrenosum

Behçet's disease

Other Autoimmune and Inflammatory Conditions:

The potential applications of thiopurines extend to other systemic autoimmune diseases. They are used off-label for conditions such as:

Autoimmune hepatitis

Myasthenia gravis

Rheumatoid arthritis (an approved indication)

Systemic lupus erythematosus (SLE)

The exploration of thiopurines for these and other novel indications is ongoing. As our understanding of the role of the immune system in various diseases expands, it is likely that the therapeutic potential of these well-established drugs will continue to be explored in new contexts.

Emerging and Off-Label Applications of Thiopurines
Disease CategorySpecific IndicationRationale for UseStatus
Neurological DisordersParkinson's DiseaseTo suppress the neuroinflammatory component of the disease and potentially slow its progression.Investigational (Clinical Trial)
Multiple Sclerosis (Relapsing-Remitting)Immunosuppression to reduce the frequency and severity of relapses.Off-label use
Dermatological ConditionsAtopic DermatitisSuppression of the inflammatory response in severe, refractory cases.Off-label use
PsoriasisInhibition of keratinocyte and lymphocyte proliferation.Off-label use
Bullous Pemphigoid / Pemphigus VulgarisSuppression of autoantibody production and the autoimmune response.Off-label use
Pyoderma GangrenosumControl of the neutrophilic inflammatory process.Off-label use
Behçet's DiseaseManagement of the systemic vasculitis and inflammatory manifestations.Off-label use
SarcoidosisTo suppress the granulomatous inflammatory response.Off-label use

Application of Multi-Omics Technologies to Understand its Complex Biological Effects

To gain a deeper and more comprehensive understanding of how thiopurine drugs like 6-mercaptopurine exert their effects, researchers are turning to multi-omics technologies. This approach integrates data from various "-omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to build a holistic picture of the drug's interaction with the biological system.

Genomics and Pharmacogenomics:

As previously discussed, genomics has been instrumental in identifying key genetic variations (in genes like TPMT and NUDT15) that predict a patient's response and risk of toxicity to thiopurines. Genome-wide association studies (GWAS) continue to be an unbiased method for discovering new genes and pathways that influence how individuals handle these drugs. For instance, polymorphisms in genes for glutathione-S-transferases (GSTs), enzymes that play a role in converting azathioprine to 6-mercaptopurine, have been associated with clinical response in some patients.

Proteomics:

Proteomics is the large-scale study of proteins. In the context of thiopurine research, proteomics can help identify changes in protein expression or activity in response to the drug. This can shed light on the downstream effects of the drug beyond its direct interaction with DNA synthesis. For example, proteomics could be used to identify proteins that are up- or down-regulated in cancer cells after treatment with 6-mercaptopurine, potentially revealing new mechanisms of action or resistance. Integrated proteomic and metabolomic analyses are powerful tools for identifying key protein hubs and network alterations in disease states, an approach that could be applied to understand thiopurine effects.

Metabolomics:

Metabolomics involves the comprehensive analysis of metabolites within a biological system. For thiopurine therapy, this is particularly relevant. Therapeutic drug monitoring, which measures the levels of 6-TGN and 6-MMP, is a form of targeted metabolomics. Broader, untargeted metabolomics studies can provide a more extensive profile of the metabolic changes that occur in a patient's body in response to thiopurine treatment. This could help to identify new biomarkers that predict efficacy or toxicity. For example, studies have shown that the levels of methylated metabolites of 6-mercaptopurine are correlated with the degree of hepatotoxicity.

Systems Biology and Integrated Approaches:

The ultimate goal of a multi-omics approach is to integrate the data from all these different levels into a cohesive systems biology model. This can help to unravel the complex network of interactions that govern a patient's response to thiopurine therapy. By combining information on an individual's genetic makeup, protein expression patterns, and metabolic profile, researchers can build more sophisticated predictive models. This will not only enhance our ability to personalize treatment but also provide a deeper understanding of the fundamental biology of the diseases being treated and the mechanisms by which these important drugs work.

Multi-Omics Technologies in Thiopurine Research
Omics FieldArea of StudyApplication to Thiopurine ResearchKey Findings and Future Goals
GenomicsDNA sequence and structureIdentifying genetic polymorphisms (e.g., in TPMT, NUDT15, GST) that affect drug metabolism and response.Established role in predicting toxicity; ongoing discovery of new genetic markers to refine personalized dosing.
TranscriptomicsRNA expression levelsAnalyzing changes in gene expression in response to thiopurine treatment to understand downstream effects.Elucidating mechanisms of action and resistance by identifying affected cellular pathways.
ProteomicsProtein expression and functionIdentifying changes in the proteome that result from thiopurine therapy.Discovering new drug targets and biomarkers of response or toxicity.
MetabolomicsMetabolite profilesQuantifying thiopurine metabolites (6-TGN, 6-MMP) and assessing broader metabolic shifts in response to treatment.Optimizing therapy through TDM; identifying novel metabolic biomarkers for efficacy and adverse effects.
Systems BiologyIntegration of multi-omics dataCreating comprehensive models of drug action by combining genomic, proteomic, and metabolomic data.Developing highly predictive models for personalized medicine and a deeper understanding of the drug's overall biological impact.

Q & A

Basic: What analytical methods are recommended for quantifying 6-MP and its metabolites in biological samples?

Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantifying 6-MP metabolites, including 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP), in erythrocytes. Method validation should adhere to ICH guidelines, incorporating reference standards (e.g., European Pharmacopoeia Reference Standards) to ensure precision and accuracy. Sample preparation must include deproteinization and stabilization steps to prevent metabolite degradation .

Basic: How do 6-TG levels correlate with clinical efficacy in inflammatory bowel disease (IBD)?

Answer:
Erythrocyte 6-TG levels ≥ 230 pmol/8×10⁸ RBCs are strongly associated with clinical remission in Crohn’s disease (72% remission rate in pediatric trials). This metabolite inhibits purine synthesis, exerting immunosuppressive effects. However, interpatient variability in thiopurine methyltransferase (TPMT) activity necessitates personalized dosing to optimize 6-TG production .

Basic: What are common impurities in 6-MP synthesis, and how are they characterized?

Answer:
Hypoxanthine (6-hydroxypurine) is a key impurity in 6-MP synthesis, arising from incomplete thiolation during production. It is identified via RP-HPLC with UV detection (λ = 254 nm) and quantified using EP Reference Standards. Hypoxanthine’s presence above 0.1% w/w may indicate suboptimal reaction conditions .

Advanced: How can contradictions in metabolite-outcome correlations (e.g., 6-TG vs. neutropenia) be resolved?

Answer:
Discrepancies arise from methodological heterogeneity:

  • 6-TG and Neutropenia: While 6-TG correlates with relapse risk (89% relapses occurred in patients with submedian 6-TGN levels in leukemia studies), neutropenia is dose-dependent and influenced by TPMT polymorphisms. Standardized RBC processing and longitudinal monitoring are critical .
  • 6-MMP and Hepatotoxicity: Elevated 6-MMP (>5,700 pmol/8×10⁸ RBCs) is linked to hepatotoxicity, but thresholds vary across populations. Multivariate models adjusting for liver enzyme baselines improve predictive power .

Advanced: What experimental design considerations optimize 6-MP clinical trials in steroid-dependent IBD?

Answer:

  • Dual Endpoints: Measure steroid-sparing effects (e.g., cumulative prednisone dose at 18 months) and relapse rates. In pediatric trials, 6-MP reduced relapse rates from 47% to 9% compared to placebo .
  • Metabolite-Guided Dosing: Stratify cohorts by baseline TPMT activity and adjust 6-MP doses (1.0–1.5 mg/kg/day) to target 6-TG levels of 250–400 pmol/8×10⁸ RBCs .

Advanced: How do interstudy variations in 6-MP pharmacokinetics impact data generalizability?

Answer:
Key factors include:

  • Metabolite Stability: 6-MP degrades under acidic conditions; validated storage protocols (-80°C, EDTA-treated samples) are essential .
  • Assay Sensitivity: Discrepancies in HPLC detection limits (e.g., 6-MMP quantification thresholds) affect toxicity correlations. Cross-lab calibration with shared reference materials improves reproducibility .

Basic: What safety protocols are critical for handling 6-MP in laboratory settings?

Answer:

  • Use PPE (gloves, lab coats) and work in a fume hood to avoid inhalation/contact.
  • Store 6-MP in airtight containers at 2–8°C to prevent oxidation. Contaminated waste must comply with EPA/CLP regulations .

Advanced: What mechanistic insights explain 6-MP’s delayed therapeutic onset in IBD?

Answer:
Delayed response (≥3 months in 32% of patients) is attributed to gradual 6-TG accumulation in lymphocytes. Time-to-efficacy studies should incorporate lymphocyte-specific metabolite assays, as erythrocyte levels may not fully reflect tissue concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.